molecular formula C14H16 B14465236 3,4,5,6,7-Pentamethylidenenona-1,8-diene CAS No. 71413-61-1

3,4,5,6,7-Pentamethylidenenona-1,8-diene

Cat. No.: B14465236
CAS No.: 71413-61-1
M. Wt: 184.28 g/mol
InChI Key: ZIBYAXDRKFGSBF-UHFFFAOYSA-N
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Description

3,4,5,6,7-Pentamethylidenenona-1,8-diene is a chemical compound known for its unique structure and properties. It belongs to the class of conjugated dienes, which are compounds containing two double bonds separated by a single bond. This structure imparts significant stability and reactivity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7-Pentamethylidenenona-1,8-diene can be achieved through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide . This method is widely used for preparing conjugated dienes due to its efficiency and simplicity.

Industrial Production Methods

Industrial production of conjugated dienes, including this compound, often involves the acid-catalyzed double dehydration of diols . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7-Pentamethylidenenona-1,8-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3,4,5,6,7-Pentamethylidenenona-1,8-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6,7-Pentamethylidenenona-1,8-diene involves its ability to participate in various chemical reactions. The compound’s conjugated diene structure allows it to undergo electrophilic addition reactions, where an electrophile adds to the double bonds . This reactivity is due to the delocalization of electrons in the conjugated system, which stabilizes the intermediate carbocations formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.

    Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber production.

Uniqueness

3,4,5,6,7-Pentamethylidenenona-1,8-diene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other conjugated dienes. Its multiple methylidene groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

71413-61-1

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

3,4,5,6,7-pentamethylidenenona-1,8-diene

InChI

InChI=1S/C14H16/c1-8-10(3)12(5)14(7)13(6)11(4)9-2/h8-9H,1-7H2

InChI Key

ZIBYAXDRKFGSBF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(=C)C(=C)C(=C)C(=C)C=C

Origin of Product

United States

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